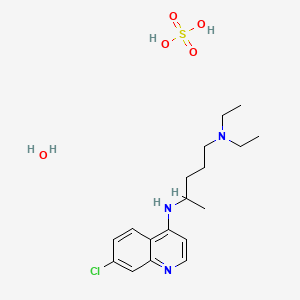

Sulfato de cloroquina monohidratado

Descripción general

Descripción

El sulfato de cloroquina monohidrato es un derivado de la 4-aminoquinolina, conocido principalmente por sus propiedades antimaláricas. Fue desarrollado por primera vez en la década de 1940 y desde entonces se ha utilizado para tratar diversas enfermedades, incluida la malaria, la artritis reumatoide y el lupus eritematoso . El compuesto se caracteriza por su capacidad para inhibir el crecimiento de las especies de Plasmodium, los parásitos responsables de la malaria .

Aplicaciones Científicas De Investigación

El sulfato de cloroquina monohidrato tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus efectos en los procesos celulares, incluida la autofagia y la función lisosómica.

Medicina: Se utiliza ampliamente en el tratamiento de la malaria, la artritis reumatoide y el lupus eritematoso. .

Industria: Se utiliza en la producción de productos farmacéuticos y como patrón de referencia en el control de calidad.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

El sulfato de cloroquina monohidrato ejerce sus efectos interfiriendo con el crecimiento y la replicación de los parásitos Plasmodium. Se difunde pasivamente en la vacuola digestiva del parásito, donde se protona y queda atrapado. Esto conduce a un aumento del pH de la vacuola, inhibiendo la polimerización de la hemoglobina en hemozoína, una forma no tóxica. La acumulación de hemoglobina tóxica provoca la muerte del parásito . Además, la cloroquina tiene efectos inmunomoduladores, inhibiendo la producción de citocinas y alterando la función lisosómica .

Compuestos similares:

Hidroxicloroquina: Un derivado de la cloroquina con un grupo hidroxilo adicional, lo que lo hace menos tóxico y más adecuado para el uso a largo plazo en enfermedades autoinmunes.

Singularidad: El sulfato de cloroquina monohidrato es único debido a su doble función como antimalárico e inmunomodulador. Su capacidad para interferir con la función lisosómica y la autofagia lo diferencia de otros fármacos antimaláricos .

Análisis Bioquímico

Biochemical Properties

4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate plays a crucial role in biochemical reactions, particularly in inhibiting the formation of β-hematin, a key process in the life cycle of the malaria parasite. This compound interacts with various enzymes and proteins, including heme detoxification proteins and enzymes involved in the synthesis of nucleic acids . The nature of these interactions often involves binding to the active sites of these biomolecules, thereby inhibiting their function and disrupting the biochemical pathways essential for the survival of the parasite.

Cellular Effects

The effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate on various types of cells and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects the cellular metabolism by disrupting the mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels.

Molecular Mechanism

The molecular mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate involves several key processes. At the molecular level, this compound binds to heme molecules, preventing their detoxification and leading to the accumulation of toxic heme within the parasite . This binding interaction inhibits the enzyme heme polymerase, which is crucial for the conversion of toxic heme into non-toxic hemozoin. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, thereby leading to DNA damage and cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, particularly in cancer cells and malaria parasites. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the type of cells being studied.

Dosage Effects in Animal Models

The effects of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate vary with different dosages in animal models. At low doses, this compound exhibits potent antimalarial and anticancer activities with minimal toxic effects . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, and the risk of toxicity increases significantly.

Metabolic Pathways

4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . This compound also affects metabolic flux by altering the levels of key metabolites, including glucose and lactate, thereby impacting cellular energy production and redox balance.

Transport and Distribution

The transport and distribution of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in the lysosomes and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound are influenced by its physicochemical properties, including its lipophilicity and charge.

Subcellular Localization

The subcellular localization of 4-N-(7-chloroquinolin-4-yl)-1-N,1,N-diethylpentane-1,4-diamine;sulfuric acid;hydrate is primarily in the lysosomes and mitochondria . This localization is critical for its activity, as it allows the compound to interact with key biomolecules involved in heme detoxification and mitochondrial function. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby enhancing its therapeutic efficacy.

Métodos De Preparación

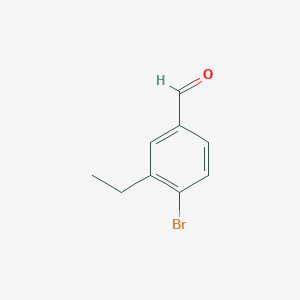

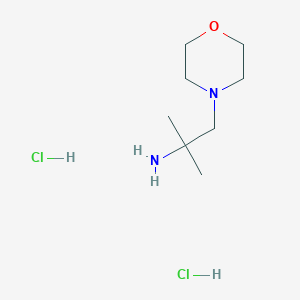

Rutas sintéticas y condiciones de reacción: La síntesis del sulfato de cloroquina monohidrato implica varios pasos. La ruta sintética principal incluye la reacción de 4,7-dicloroquinolina con dietilamina para formar 4,7-dicloroquinolina dietilamina. Este intermedio se hace reaccionar luego con 4,4'-diaminodifenilsulfona para producir la base de cloroquina. El paso final implica la conversión de la base de cloroquina a sulfato de cloroquina monohidrato reaccionándola con ácido sulfúrico en presencia de agua .

Métodos de producción industrial: La producción industrial de sulfato de cloroquina monohidrato típicamente implica síntesis a gran escala utilizando las mismas reacciones químicas que en el laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando el uso de cromatografía líquida de alta resolución (HPLC) para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El sulfato de cloroquina monohidrato experimenta diversas reacciones químicas, que incluyen:

Oxidación: La cloroquina se puede oxidar para formar N-óxido de cloroquina.

Reducción: El compuesto se puede reducir para formar desmetilcloroquina.

Sustitución: La cloroquina puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo cloro del anillo de quinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales productos:

Oxidación: N-óxido de cloroquina.

Reducción: Desmetilcloroquina.

Sustitución: Diversos derivados de cloroquina sustituidos.

Comparación Con Compuestos Similares

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, making it less toxic and more suitable for long-term use in autoimmune diseases.

Uniqueness: Chloroquine sulfate monohydrate is unique due to its dual role as an antimalarial and an immunomodulatory agent. Its ability to interfere with lysosomal function and autophagy sets it apart from other antimalarial drugs .

Propiedades

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3.H2O4S.H2O/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPMECJTEQRJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6823-83-2 | |

| Record name | Chloroquine sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006823832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROQUINE SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY8ZAE6NTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

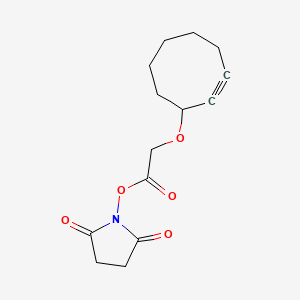

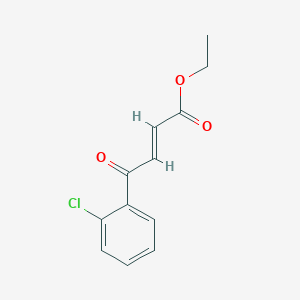

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

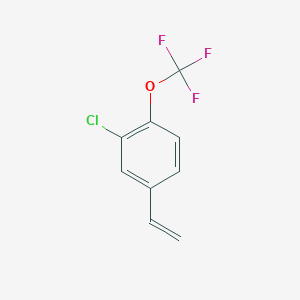

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B1474990.png)